N-(2,1,3-benzoxadiazol-4-yl)-2,4-dichlorobenzamide
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Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)-2,4-dichlorobenzamide: is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a subject of interest for researchers due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoic acid with 2-amino-1,3-benzoxadiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(2,1,3-benzoxadiazol-4-yl)-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxadiazole derivatives
Scientific Research Applications
Chemistry: N-(2,1,3-benzoxadiazol-4-yl)-2,4-dichlorobenzamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is employed in the study of cellular processes and the detection of specific biomolecules .
Medicine: The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in various applications, including textiles and coatings .
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. In cancer cells, the compound inhibits the activity of glutathione S-transferases (GSTs), enzymes that play a role in detoxification processes. By inhibiting GSTs, the compound induces apoptosis (programmed cell death) in cancer cells. Additionally, it disrupts the interaction between GSTs and key signaling molecules, further enhancing its anticancer effects .
Comparison with Similar Compounds
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol (NBDHEX): Known for its anticancer properties and ability to inhibit GSTs.
N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine: Used as a fluorescent probe for detecting zinc ions.
Uniqueness: N-(2,1,3-benzoxadiazol-4-yl)-2,4-dichlorobenzamide stands out due to its dual functionality as both a fluorescent probe and an anticancer agent. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Properties
Molecular Formula |
C13H7Cl2N3O2 |
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Molecular Weight |
308.12 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-7-4-5-8(9(15)6-7)13(19)16-10-2-1-3-11-12(10)18-20-17-11/h1-6H,(H,16,19) |
InChI Key |
MSVRFVJMSOCWLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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